2-tert-Butoxy-6-chloropyridine
Overview
Description
2-tert-Butoxy-6-chloropyridine is a chemical compound with the molecular formula C9H12ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC1=NC(Cl)=CC=C1
. Its molecular weight is 185.65 . Physical and Chemical Properties Analysis
This compound has a density of 1.076 g/mL at 25 °C . Its molecular weight is 185.65 .Scientific Research Applications
Synthesis of Nucleosides
A notable application of 2-tert-Butoxy-6-chloropyridine is in the synthesis of pyridin-3-yl C-nucleosides. Joubert et al. (2007) described a methodology for preparing 6-substituted pyridin-3-yl C-nucleosides, where 6-tert-butoxypyridin-3-yl derivatives were a key product. This process involved a series of reactions including palladium-catalyzed cross-coupling and alkoxylations, demonstrating the compound's utility in complex organic syntheses (Joubert, Pohl, Klepetérová, & Hocek, 2007).
Photodecomposition Studies
The reactivity of tert-butoxy radicals, like those derived from this compound, in photodecomposition reactions has been studied. Das et al. (1981) found that tert-butoxy radicals interact efficiently with phenols to yield phenoxy radicals. This finding is significant in understanding the behavior of such compounds in photolytic processes (Das, Encinas, Steenken, & Scaiano, 1981).
Photocatalytic Degradation Studies
Stapleton et al. (2010) explored the photolytic and photocatalytic degradation of pyridine derivatives, including 2-chloropyridine, a compound related to this compound. This research is pivotal in understanding the environmental fate and treatment options for such chemicals, especially in waste management contexts (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).
Development of PET Probes
Tsukada et al. (2014) reported the development of novel PET probes using derivatives of this compound for imaging mitochondrial complex I activity in the brain. This highlights the compound's potential in advanced medical imaging and diagnostic procedures (Tsukada, Nishiyama, Fukumoto, Kanazawa, & Harada, 2014).
Stereocontrolled Preparation of Piperidines
Comins and Weglarz (1991) utilized derivatives of this compound for the stereocontrolled preparation of cis- and trans-2,6-dialkylpiperidines, demonstrating its applicability in the synthesis of complex organic structures (Comins & Weglarz, 1991).
Tert-Butyloxycarbonylation Reactions
Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, a related compound, as a tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This research emphasizes the potential of tert-butoxy derivatives in facilitating chemoselective reactions under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Electrochemical Studies
Miura and Muranaka (2006) conducted electrochemical studies on stable N-alkoxyarylaminyl radicals, including derivatives of this compound. Their work contributes to a deeper understanding of the electrochemical properties of such compounds (Miura & Muranaka, 2006).
Aerobic Reactions with Copper
Speier et al. (1996) explored aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, including interactions involving this compound derivatives. Their findings are significant in the context of copper chemistry and radical exchange mechanisms (Speier, Csihony, Whalen, & Pierpont, 1996).
Safety and Hazards
2-tert-Butoxy-6-chloropyridine is considered hazardous. It is combustible and harmful if swallowed. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDRTFJRLUKTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475193 | |
Record name | 2-tert-Butoxy-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547740-43-2 | |
Record name | 2-tert-Butoxy-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-Butoxy-6-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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